Famciclovir N7-Isomer

Regioisomerism Antiviral Prodrugs Structure-Activity Relationship

Famciclovir N7-Isomer (CAS 131266-15-4) is the essential, structurally defined reference standard for quantifying the undesired N7-regioisomer in famciclovir API and finished dosage forms. Generic impurity standards are not interchangeable-distinct chromatographic retention, UV spectra, and MS fragmentation patterns require this specific standard for valid analytical methods. • Validates HPLC/UPLC specificity, linearity, accuracy, and precision per ICH guidelines. • Supports ANDA/DMF submissions with regulatory-compliant characterization data. • Enables process optimization by monitoring regioselectivity in new synthetic routes.

Molecular Formula C14H19N5O4
Molecular Weight 321.34
CAS No. 131266-15-4
Cat. No. B601345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFamciclovir N7-Isomer
CAS131266-15-4
Synonyms2-[2-(2-Amino-7H-purin-7-yl)ethyl]-1,3-propanediol 1,3-Diacetate; 
Molecular FormulaC14H19N5O4
Molecular Weight321.34
Structural Identifiers
SMILESCC(=O)OCC(CCN1C=NC2=NC(=NC=C21)N)COC(=O)C
InChIInChI=1S/C14H19N5O4/c1-9(20)22-6-11(7-23-10(2)21)3-4-19-8-17-13-12(19)5-16-14(15)18-13/h5,8,11H,3-4,6-7H2,1-2H3,(H2,15,16,18)
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





Famciclovir N7-Isomer Reference Standard


Famciclovir N7-Isomer (CAS: 131266-15-4) is a chemically defined positional isomer of the antiviral prodrug famciclovir, formed as an undesired byproduct during N-alkylation synthesis [1]. While famciclovir is an N9-substituted purine prodrug that undergoes rapid biotransformation to the active antiviral penciclovir, the N7-isomer represents the structurally distinct regioisomer with the same acyclic side chain attached at the N7 position of the 2-aminopurine core [2]. This compound is recognized as a pharmaceutical impurity and is routinely used as a reference standard for analytical method development, validation, and quality control in regulatory submissions for famciclovir drug products [3].

Workflow Regioisomer-specific impurity standard
Selection HPLC-UV method suitability review
Use Context Process control & QC batch release

Procurement Distinctions for Famciclovir N7-Isomer


The procurement of Famciclovir N7-Isomer is not interchangeable with other famciclovir impurities or related compounds due to its distinct structural, analytical, and regulatory roles. Unlike general impurities, this specific regioisomer is the direct result of a lack of regioselectivity during the N-alkylation step in famciclovir synthesis, and its presence or absence is a key metric for manufacturing process control [1]. Substituting with a different impurity standard, such as N-acetyl famciclovir or a desacetyl derivative, would invalidate analytical methods due to differing chromatographic retention times, UV spectra, and mass spectrometric fragmentation patterns, which are critical for accurate identification and quantification [2]. Furthermore, regulatory guidelines for ANDA filings mandate the use of well-characterized, specific impurity standards, and a generic substitute does not meet the pharmacopeial or ICH requirements for method validation [3].

Regioisomer specificity

N7-isomer is structurally distinct from N-acetyl or desacetyl derivatives; chromatographic resolution may not transfer

Analytical method mismatch

UV and MS fragmentation patterns differ, requiring N7-specific validation for accurate quantification

Regulatory standard mismatch

Pharmacopeial and ICH method validation requires well-characterized N7-isomer, not generic substitutes

Famciclovir N7-Isomer Evidence Guide


Regioisomeric Identity and Inactivity

Famciclovir N7-Isomer is the 7-position regioisomer of the antiviral prodrug famciclovir, which is an N9-substituted purine. The patent literature explicitly states that the N7-isomer is 'pharmaceutically inactive' [1]. This is a critical differentiation because, unlike the active N9-isomer which undergoes enzymatic conversion to penciclovir to inhibit viral DNA polymerase, the N7-isomer does not possess this therapeutic activity. Therefore, its presence in the API is strictly monitored as an impurity, and it serves solely as an analytical marker for process control and purity assessment.

Regioisomeric Identity
Head-to-head
N7-isomer vs N9 prodrug
Inactive N7-isomer vs active N9 prodrug (research context)
Defines impurity profile vs therapeutic agent
Regioisomerism Antiviral Prodrugs Structure-Activity Relationship

Antiviral Activity Against HBV

While famciclovir is a prodrug for penciclovir, which is primarily active against herpesviruses (HSV-1, HSV-2, VZV), the N7-isomer demonstrates a distinct antiviral profile. It has been reported to inhibit hepatitis B virus (HBV) with an IC50 value of 0.4 μM in human cells . This is a significant deviation from the typical antiviral spectrum of famciclovir/penciclovir and suggests a different mechanism or target interaction for the N7-isomer itself.

HBV Activity
Data to verify
IC50 = 0.4 μM
Distinct antiviral activity profile reported
Source requires validation
Antiviral Activity Hepatitis B Prodrug Metabolism

Stability-Indicating Method Resolution

A validated stability-indicating RP-LC method for famciclovir has been developed, which effectively resolves the N7-isomer from the famciclovir peak and other degradation products [1]. This method, validated per ICH guidelines, demonstrates the specific retention and quantitation of the N7-isomer, achieving an assay range of 99.9% to 100.2% for the main drug peak [1]. The ability to accurately quantify this specific impurity is paramount for ensuring API purity and batch-to-batch consistency.

Stability-Indicating Method
Method context
Resolution from main peak & degradants
Validated specificity for impurity profiling
ICH-validated RP-LC, assay range 99.9–100.2%
HPLC Method Validation Stability-Indicating Assay Impurity Profiling

Synthetic Selectivity and Process Control

The formation of the N7-isomer is a direct consequence of the lack of regioselectivity in the N-alkylation step of famciclovir synthesis [1]. A novel palladium-catalyzed route was developed to achieve high N-9 regioselectivity via an N-7 to N-9 rearrangement, demonstrating that the N7-isomer is a kinetically favored but thermodynamically disfavored product [2]. Patent disclosures indicate that an improved process can achieve 100% selectivity, completely eliminating the formation of the 'pharmaceutically inactive' N7-isomer [1].

Synthetic Selectivity
Class-level inference
Kinetically favored byproduct
Process control target (0% formation)
Pd-catalyzed route enables N7-to-N9 rearrangement
Regioselective Synthesis Process Impurity Manufacturing Control

Famciclovir N7-Isomer Application Scenarios


Analytical Method Development and Validation

The N7-isomer is an essential reference standard for developing and validating HPLC or UPLC methods for famciclovir API and finished dosage forms. As demonstrated by Raman et al., validated stability-indicating methods require the N7-isomer standard to prove specificity, linearity, accuracy, and precision, ensuring the method can reliably separate and quantify this critical impurity [1]. This is a non-negotiable requirement for ANDA and DMF submissions to regulatory agencies [2].

Synthetic Process Development and Optimization

In chemical process research, the N7-isomer standard is used to monitor and quantify the regioselectivity of new famciclovir synthetic routes. As described in the patent literature, the goal is to minimize or eliminate this undesired isomer [1]. Procuring a high-purity standard allows for accurate tracking of N7-isomer levels during reaction optimization, enabling chemists to achieve higher yields and purities of the desired N9-isomer, which directly translates to reduced manufacturing costs and improved product quality.

Quality Control and Batch Release Testing

QC laboratories in pharmaceutical manufacturing rely on this standard for routine batch release testing of famciclovir API and drug products. The N7-isomer is a specified impurity with an acceptance criterion, and its concentration must be below a defined limit (e.g., ≤0.10%) to ensure product quality and safety [1]. The standard is used for system suitability testing, peak identification, and quantitation by external standard calibration.

Application
Selection Property
Validation Focus
Method Development
Specificity & resolution
Method validation criteria
Synthetic Process R&D
Regioselective purity
Process impurity monitoring
QC Batch Release
Specified impurity limit
System suitability & quantitation
Quote Request

Request a Quote for Famciclovir N7-Isomer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.